molecular formula C18H36O3 B7799406 12-Hydroxystearic acid CAS No. 27924-99-8

12-Hydroxystearic acid

Cat. No.: B7799406
CAS No.: 27924-99-8
M. Wt: 300.5 g/mol
InChI Key: ULQISTXYYBZJSJ-UHFFFAOYSA-N
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Description

12-Hydroxystearic acid: is a hydroxy fatty acid derived from stearic acid, characterized by the presence of a hydroxyl group at the 12th carbon position.

Mechanism of Action

Target of Action

12-Hydroxystearic acid (12-HSA), also known as 12-Hydroxyoctadecanoic acid, is a hydroxy fatty acid produced by the hydrogenation of ricinoleic acid . It is a low molecular weight gelator that self-assembles to form organogels

Mode of Action

The mode of action of 12-HSA is primarily through its ability to form organogels . It self-assembles into various structures depending on the environment and concentration . At high temperatures, they melt into small micelles above a threshold melting temperature . The transition is mostly driven by the melting of the chains, whereas at lower contents of counterions, where H-bonding occurs between non-dissociated heads, it is driven by both the chain-melting process and the surface-melting process .

Biochemical Pathways

It is known that 12-hsa can form organogels, which can affect the physical properties of the environment in which they are present .

Pharmacokinetics

Given its hydrophobic nature, it is likely to have low solubility in water .

Result of Action

The administration of certain drugs in 12-HSA-containing gel nanocarriers has been shown to enhance tumor growth suppression in certain models . This suggests that 12-HSA can be used to improve the delivery and efficacy of certain therapeutic agents.

Action Environment

The action of 12-HSA is influenced by environmental factors such as temperature and the presence of counterions . At high temperatures, 12-HSA molecules melt into small micelles . The presence of counterions also influences the transition from solid to micelles . Furthermore, 12-HSA is now recognized as environmentally hazardous—specifically toxic to aquatic life—under the revised guidelines issued by the European Chemicals Agency (ECHA) .

Preparation Methods

Synthetic Routes and Reaction Conditions: 12-Hydroxystearic acid can be synthesized through the hydroxylation of stearic acid. This process typically involves the use of catalysts and specific reaction conditions to introduce the hydroxyl group at the desired position. The reaction is often carried out under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods: In industrial settings, 12-hydroxyoctadecanoic acid is produced through the hydrogenation of castor oil, followed by the hydrolysis of the resulting hydrogenated castor oil. This method is cost-effective and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 12-Hydroxystearic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Comparison: 12-Hydroxystearic acid is unique due to its specific hydroxylation at the 12th carbon position, which imparts distinct physical and chemical properties. Compared to other hydroxy fatty acids, it has a higher melting point and better gelling properties, making it particularly useful in applications requiring thermal stability and gel formation .

Properties

IUPAC Name

12-hydroxyoctadecanoic acid
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InChI

InChI=1S/C18H36O3/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21/h17,19H,2-16H2,1H3,(H,20,21)
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InChI Key

ULQISTXYYBZJSJ-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CCCCCCCCCCC(=O)O)O
Source PubChem
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Molecular Formula

C18H36O3
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Related CAS

27924-99-8
Record name Poly(12-hydroxystearic acid)
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DSSTOX Substance ID

DTXSID8026725
Record name 12-Hydroxyoctadecanoic acid
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Molecular Weight

300.5 g/mol
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Physical Description

Dry Powder; Liquid; Other Solid, Solid; [HSDB] White powder; [MSDSonline]
Record name Octadecanoic acid, 12-hydroxy-
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Solubility

Soluble in alcohol, ether, chloroform; insoluble in water
Record name 12-Hydroxyoctadecanoic acid
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Mechanism of Action

In a study of primary and secondary lipid peroxidation products as modulators of DNA synthesis, murine Lewis carcinoma cells were treated with hydroxystearic acid at physiologic levels (50 and 100 uM). The test substance was dissolved in 90% ethanol and then added to the culture medium. DNA profiles obtained from flow cytometry analysis of cell cycle showed a time- and dose-dependent accumulation of cells in the G2-M phase compared to untreated exponentially growing cells. To determine if this effect was mediated by interaction of hydroxystearic acid with cyclin-dependent kinases-cyclin complexes, histone H1 kinase activity in C 108 cell crude extracts was measured. It was determined that hydroxystearic acid inhibited histone H1 kinase activity up to 95% of that noted for mitotic cells (synchronized control C108 cells)., 12-Hydroxystearic acid (30 uM) also induced mitochondrial ATPase activity. ATPase activity was inhibited by rutamycin (blocks phosphorylation by ATP); this effect is expected for ATP-energized mitochondrial reactions. A small, but decided, mitochondrial volume change (swelling) was also induced by 30 pM 12-Hydroxystearic acid without the aid of ATP. This effect was inhibited by the respiratory inhibitor antimycin or dinitrophenol, but not by rutamycin; therefore, this effect was dependent on oxidative phosphorylation. 12-Hydroxystearic acid-induced mitochondrial swelling was enhanced when ATP was added to the reaction mixture. The investigators concluded that 12-Hydroxystearic acid interferes with the machinery of oxidative phosphorylation in rat liver mitochondria.
Record name 12-Hydroxyoctadecanoic acid
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Color/Form

Crystals from alcohol

CAS No.

106-14-9, 5762-36-7, 18417-00-0, 27924-99-8, 36377-33-0
Record name 12-Hydroxystearic acid
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Record name 12-Hydroxyoctadecanoic acid
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Record name (R)-12-Hydroxyoctadecanoic acid
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Record name Polyhydroxystearic acid (2300 MW)
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Record name 12-HYDROXYSTEARIC ACID
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Melting Point

82 °C
Record name 12-Hydroxyoctadecanoic acid
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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